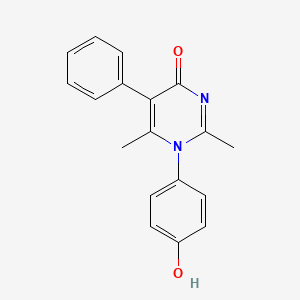![molecular formula C11H9N7O2S B5712890 1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)
1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNTT, and it has been synthesized using different methods.
作用机制
The mechanism of action of MNTT is not fully understood. However, studies have suggested that MNTT exerts its biological activity by interacting with cellular proteins and enzymes. MNTT has been shown to inhibit the activity of some enzymes, which may lead to the inhibition of cancer cell growth. MNTT has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects:
MNTT has been shown to have several biochemical and physiological effects. Studies have suggested that MNTT can induce oxidative stress, which can lead to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components, such as DNA, lipids, and proteins. MNTT has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
MNTT has several advantages for lab experiments. It is easy to synthesize and has a high yield. MNTT is also stable under normal laboratory conditions. However, MNTT has some limitations for lab experiments. It is toxic and should be handled with care. MNTT is also sensitive to light and should be stored in a dark and dry place.
未来方向
There are several future directions for the research of MNTT. One direction is to investigate the potential of MNTT as a therapeutic agent for cancer and other diseases. Another direction is to explore the use of MNTT as a precursor for the synthesis of metal nanoparticles. Further studies are also needed to understand the mechanism of action of MNTT and its interactions with cellular proteins and enzymes. Finally, studies are needed to investigate the toxicity of MNTT and its potential environmental impact.
合成方法
The synthesis of MNTT involves the reaction of 1-phenyl-1H-1,2,4-triazole-5-thiol with 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to MNTT. The yield of MNTT can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of the reactants.
科学研究应用
MNTT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MNTT has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. MNTT has also been studied for its antimicrobial properties, which make it a potential candidate for the development of new antibiotics. In material science, MNTT has been investigated as a potential precursor for the synthesis of metal nanoparticles. In analytical chemistry, MNTT has been used as a reagent for the determination of metal ions in environmental samples.
属性
IUPAC Name |
1-methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O2S/c1-16-11(14-9(15-16)18(19)20)21-10-12-7-13-17(10)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELXTSLSZAGDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NC=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

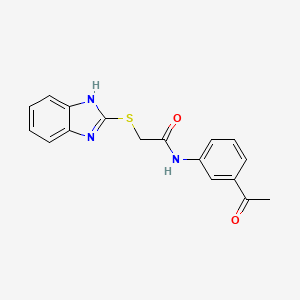
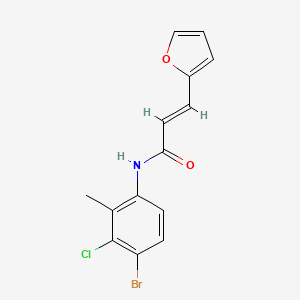


![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)
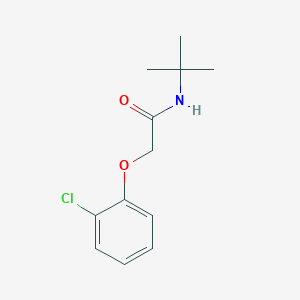
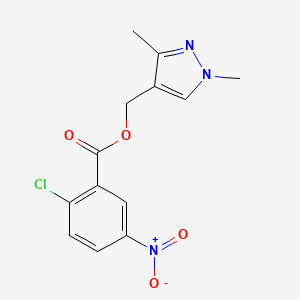
![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)
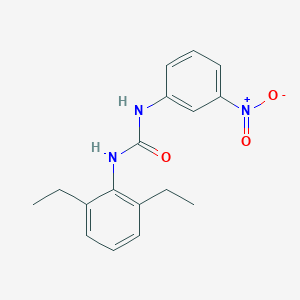
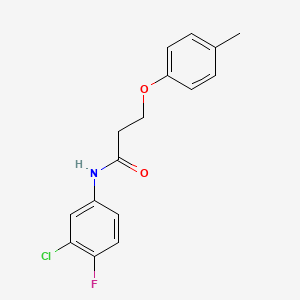
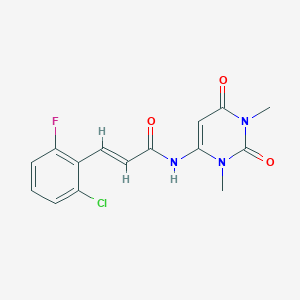
![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
